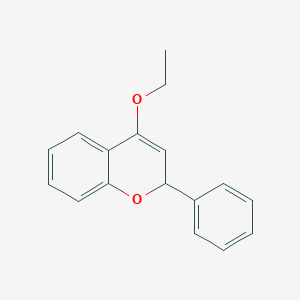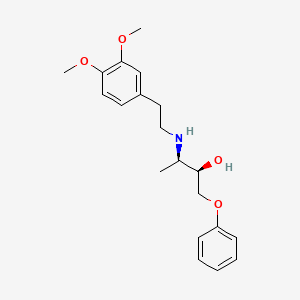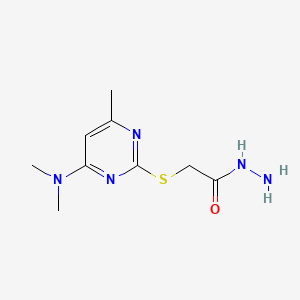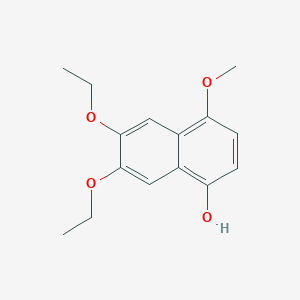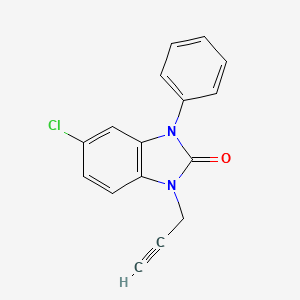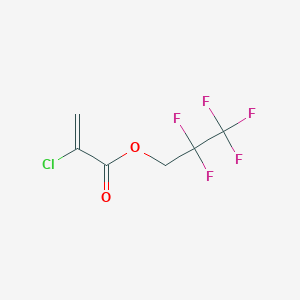![molecular formula C13H10N2S B14441487 7-Phenyl-8H-thieno[3,2-d][1,2]diazepine CAS No. 75997-12-5](/img/structure/B14441487.png)
7-Phenyl-8H-thieno[3,2-d][1,2]diazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Phenyl-8H-thieno[3,2-d][1,2]diazepine is a heterocyclic compound that belongs to the class of thienodiazepines. This compound is structurally related to benzodiazepines, with a thiophene ring replacing the benzene ring. It has garnered interest due to its potential pharmacological properties, including anxiolytic, sedative, and muscle relaxant effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-8H-thieno[3,2-d][1,2]diazepine typically involves the cyclization of thiophene derivatives with diazepine precursors. One common method includes the reaction of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to form thieno[3,2-d]pyrimidin-4-ones, which are then further cyclized to yield the desired thienodiazepine structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-Phenyl-8H-thieno[3,2-d][1,2]diazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene or diazepine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienodiazepines, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anxiolytic, sedative, and muscle relaxant effects.
Wirkmechanismus
The mechanism of action of 7-Phenyl-8H-thieno[3,2-d][1,2]diazepine involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to modulatory sites on the GABA receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic, sedative, and muscle relaxant properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Etizolam: A thienodiazepine with similar anxiolytic and sedative properties.
Deschloroetizolam: A dechlorinated analog of etizolam with similar pharmacological effects.
Triazolam: A benzodiazepine with a similar mechanism of action but different chemical structure
Uniqueness
7-Phenyl-8H-thieno[3,2-d][1,2]diazepine is unique due to its specific structural features, such as the presence of a thiophene ring fused to a diazepine ring. This structural modification imparts distinct pharmacological properties and differentiates it from traditional benzodiazepines .
Eigenschaften
CAS-Nummer |
75997-12-5 |
|---|---|
Molekularformel |
C13H10N2S |
Molekulargewicht |
226.30 g/mol |
IUPAC-Name |
7-phenyl-8H-thieno[3,2-d]diazepine |
InChI |
InChI=1S/C13H10N2S/c1-2-4-10(5-3-1)12-8-13-11(6-7-16-13)9-14-15-12/h1-7,9H,8H2 |
InChI-Schlüssel |
AEQULRBZBPAESR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CS2)C=NN=C1C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


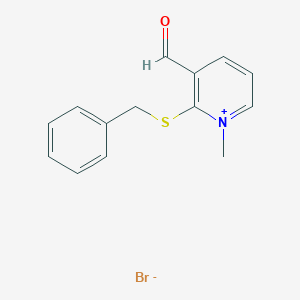
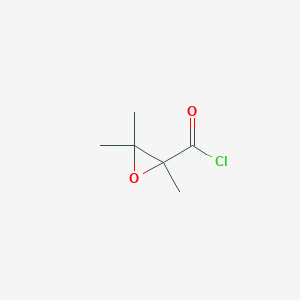
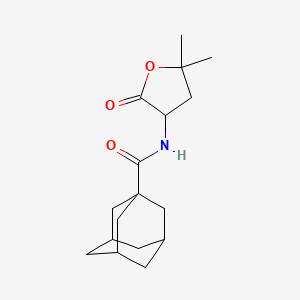
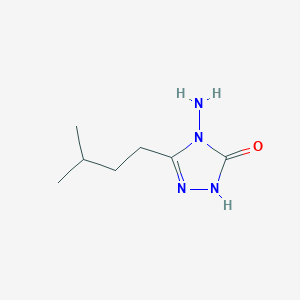
![3,6,9,12,18-Pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14441429.png)

